2-(4-Tert-butylbenzylideneamino)ethanesulfonamide
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Overview
Description
2-(4-tert-butylbenzylideneamino)ethanesulfonamide is a small molecular compound known for its potential applications in various scientific fields. It is characterized by the presence of a tert-butyl group attached to a benzylideneamino moiety, which is further connected to an ethanesulfonamide group. This compound has been investigated for its potential use as a discovery agent in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-tert-butylbenzylideneamino)ethanesulfonamide typically involves the condensation of 4-tert-butylbenzaldehyde with ethanesulfonamide in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(4-tert-butylbenzylideneamino)ethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols .
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or proteins.
Medicine: Studied for its potential therapeutic effects in treating certain diseases.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of 2-(4-tert-butylbenzylideneamino)ethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This inhibition can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- 4-tert-butyl-2-hydroxybenzaldehyde
- 2-tert-butyl-4-methoxyphenol
- 2,4-di-tert-butylphenol
Uniqueness
2-(4-tert-butylbenzylideneamino)ethanesulfonamide is unique due to its specific structure, which combines a benzylideneamino group with an ethanesulfonamide moiety. This unique combination imparts distinct chemical and biological properties to the compound, making it a valuable tool in scientific research .
Properties
Molecular Formula |
C13H20N2O2S |
---|---|
Molecular Weight |
268.38 g/mol |
IUPAC Name |
2-[(4-tert-butylphenyl)methylideneamino]ethanesulfonamide |
InChI |
InChI=1S/C13H20N2O2S/c1-13(2,3)12-6-4-11(5-7-12)10-15-8-9-18(14,16)17/h4-7,10H,8-9H2,1-3H3,(H2,14,16,17) |
InChI Key |
KYYQVPLISNAOAE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=NCCS(=O)(=O)N |
Origin of Product |
United States |
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